

Spectroscopic Profile of 1-Fluoro-2-(2-nitrovinyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: **1-Fluoro-2-(2-nitrovinyl)benzene**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-(2-nitrovinyl)benzene, also known as 2-fluoro- β -nitrostyrene, is an organic compound of interest in synthetic chemistry and potentially in drug discovery due to the presence of the reactive nitrovinyl group and the fluorine substituent, which can influence its biological activity and metabolic stability. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Fluoro-2-(2-nitrovinyl)benzene**.

A Note on Data Availability: As of the latest search, specific, publicly available experimental spectroscopic data (NMR, IR, MS) for **1-Fluoro-2-(2-nitrovinyl)benzene** is limited. Therefore, this guide will present predicted spectral data based on the compound's structure and known data from its isomer, 1-fluoro-4-(2-nitrovinyl)benzene, to provide a reference for researchers.

Predicted Spectroscopic Data for **1-Fluoro-2-(2-nitrovinyl)benzene**

The following tables summarize the predicted spectroscopic data for **1-Fluoro-2-(2-nitrovinyl)benzene**. These predictions are based on established principles of spectroscopy and analysis of the chemical structure.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 7.8 - 8.2	d	~ 13-14	Vinyl H (α to NO_2)
~ 7.4 - 7.7	m	-	Aromatic H
~ 7.2 - 7.4	m	-	Aromatic H
~ 7.0 - 7.2	d	~ 13-14	Vinyl H (β to NO_2)

d: doublet, m: multiplet

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~ 158 - 162 (d, ^1JCF)	C-F
~ 135 - 140	Vinyl C (α to NO_2)
~ 130 - 135	Vinyl C (β to NO_2)
~ 120 - 135	Aromatic C-H
~ 115 - 120 (d, ^2JCF)	Aromatic C-H
~ 120 - 125 (d)	Aromatic C (ipso to nitrovinyl)

d: doublet due to C-F coupling

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
~ 3100 - 3000	C-H stretch (aromatic and vinyl)
~ 1640 - 1620	C=C stretch (vinyl)
~ 1520 - 1490	NO ₂ asymmetric stretch
~ 1350 - 1320	NO ₂ symmetric stretch
~ 1250 - 1150	C-F stretch
~ 970 - 950	C-H bend (trans-alkene)

Table 4: Predicted Mass Spectrometry Data

m/z	Assignment
167	[M] ⁺ (Molecular ion)
121	[M - NO ₂] ⁺
94	[M - NO ₂ - HCN] ⁺
77	[C ₆ H ₅] ⁺

Comparative Experimental Data for 1-Fluoro-4-(2-nitrovinyl)benzene

For reference, the following table presents available experimental data for the isomeric compound, 1-fluoro-4-(2-nitrovinyl)benzene.

Table 5: Experimental Spectroscopic Data for 1-Fluoro-4-(2-nitrovinyl)benzene

Technique	Data
¹ H NMR (CDCl ₃)	δ 7.98 (d, J=13.7 Hz, 1H), 7.60-7.50 (m, 3H), 7.15 (t, J=8.5 Hz, 2H)
IR (KBr)	Major peaks at approximately 1640, 1510, 1340, 1230, 960 cm ⁻¹
MS (GC-MS)	m/z 167 (M ⁺), 121, 94, 77

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Fluoro-2-(2-nitrovinyl)benzene** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of 0.6-0.7 mL.
- ¹H NMR Acquisition:
 - Use a standard proton pulse program.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ¹³C NMR Acquisition:
 - Use a standard carbon pulse program with proton decoupling (e.g., zgpg30).
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
 - Acquire a larger number of scans due to the lower natural abundance of ¹³C.

- Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
 - Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
 - Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal IR absorption in the regions of interest and use a liquid cell.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or pure KBr pellet/ATR crystal/solvent).
 - Place the sample in the beam path and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

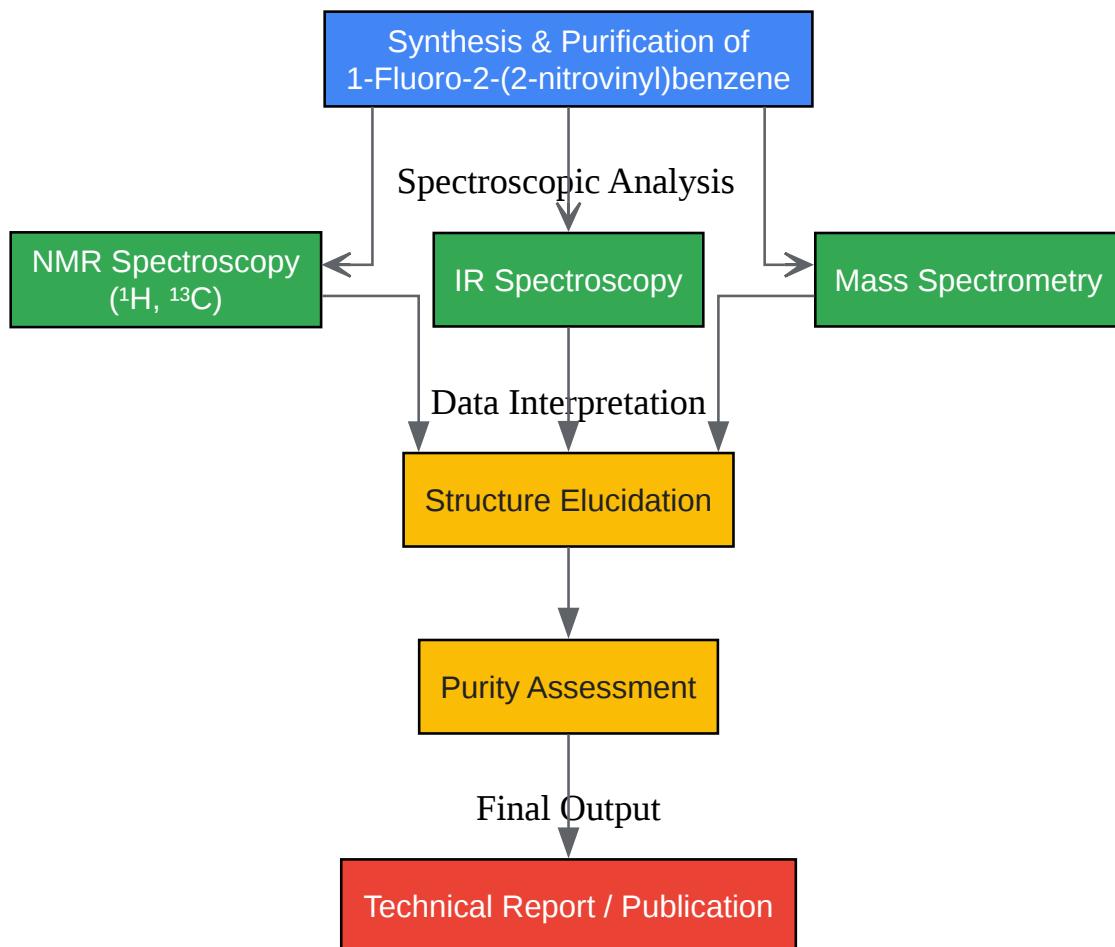
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as:
 - Direct infusion: Dissolve the sample in a volatile solvent and infuse it directly into the ion source.
 - Gas Chromatography-Mass Spectrometry (GC-MS): Inject a solution of the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer. This is suitable for volatile and thermally stable compounds.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Inject a solution of the sample onto an LC column for separation prior to introduction into the mass spectrometer.
- Ionization: Use an appropriate ionization technique, such as:
 - Electron Ionization (EI): A high-energy electron beam bombards the sample, causing fragmentation. This is common in GC-MS.
 - Electrospray Ionization (ESI): A high voltage is applied to a liquid to create an aerosol, which generates ions. This is common in LC-MS.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z , generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **1-Fluoro-2-(2-nitrovinyl)benzene**.

Sample Preparation

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Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **1-Fluoro-2-(2-nitrovinyl)benzene**. While experimental data for this specific isomer is not readily available in public domains, the predicted NMR, IR, and MS data, in conjunction with the provided experimental protocols and comparative data for the 4-fluoro isomer, offer a valuable resource for researchers working with this compound. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of

synthesized molecules, ensuring the reliability of subsequent scientific investigations and applications.

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